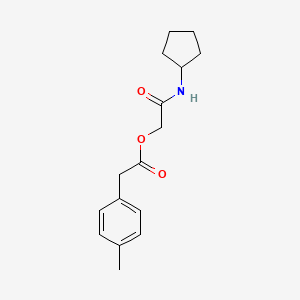

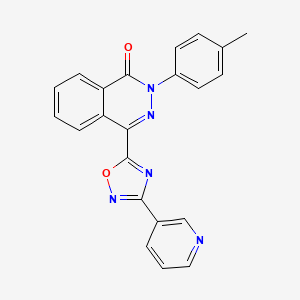

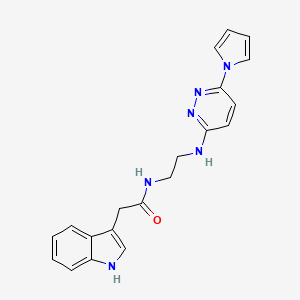

![molecular formula C12H16Cl2N4O B2796968 4-{5-[(Pyrrolidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 2097936-09-7](/img/structure/B2796968.png)

4-{5-[(Pyrrolidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{5-[(Pyrrolidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is complex, with the pyrrolidine ring playing a crucial role. The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The spatial orientation of substituents can also influence the biological profile of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and its derivatives . The ring’s structure allows for a variety of reactions, including those involving sp3 hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine ring . The ring’s non-planarity and sp3 hybridization could affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis of Oxadiazole Derivatives

Oxadiazole derivatives are extensively studied for their wide range of applications. The synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones involves reacting chloromethyl-oxadiazole with pyrrolidine, piperidine, and morpholine to produce compounds with potential biological activities (Rao, Reddy, Jyotsna, & Sait, 2014).

Anticancer Properties

Compounds with 1,3,4-oxadiazole and tetrahydropyridine moieties have been investigated for their potential as anticancer agents. A series of substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized, and their anticancer activities were studied. The compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, showcasing the potential of these derivatives in cancer treatment (Redda & Gangapuram, 2007).

Plant Growth Stimulating Effect

New derivatives containing oxadiazole, triazole, or furan ring in addition to the pyrimidine fragment were synthesized and showed a pronounced plant growth-stimulating effect. This highlights the potential application of these compounds in agriculture to promote plant growth (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and the prediction of their biological activities were carried out. These studies are crucial in understanding the potential applications of these compounds in pharmaceuticals (Kharchenko, Detistov, & Orlov, 2008).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological targets. Compounds with a pyrrolidine ring have been found to exhibit selectivity for certain biological targets . The different stereoisomers and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .

Orientations Futures

Propriétés

IUPAC Name |

3-pyridin-4-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c1-4-14-8-9(1)7-11-15-12(16-17-11)10-2-5-13-6-3-10;;/h2-3,5-6,9,14H,1,4,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPCULLPFSNAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=NC(=NO2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)